Cas no 477708-76-2 (1-methyl-3-(2-thienyl)-1H-pyrazole)

1-methyl-3-(2-thienyl)-1H-pyrazole structure
477708-76-2 structure
Product Name:1-methyl-3-(2-thienyl)-1H-pyrazole
CAS No:477708-76-2
MF:C8H8N2S
MW:164.227519989014
CID:6626664
PubChem ID:1475583
Update Time:2024-01-08

1-methyl-3-(2-thienyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • MFCD02082455
    • SCHEMBL9385111
    • 1-methyl-3-thiophen-2-ylpyrazole
    • 477708-76-2
    • 1-methyl-3-(2-thienyl)-1H-pyrazole
    • 1-methyl-3-(thiophen-2-yl)-1H-pyrazole
    • AKOS006277424
    • 10L-767
    • 1H-Pyrazole, 1-methyl-3-(2-thienyl)-
    • Inchi: 1S/C8H8N2S/c1-10-5-4-7(9-10)8-3-2-6-11-8/h2-6H,1H3
    • InChI Key: BLXGFCJRNGWGED-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CN(C)N=1

Computed Properties

  • Exact Mass: 164.04081944g/mol
  • Monoisotopic Mass: 164.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 278.3±15.0 °C(Predicted)
  • pka: 1.46±0.10(Predicted)

1-methyl-3-(2-thienyl)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Reference
Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles
Yonetoku, Yasuhiro; et al, Bioorganic & Medicinal Chemistry, 2006, 14(15), 5370-5383

1-methyl-3-(2-thienyl)-1H-pyrazole Raw materials

1-methyl-3-(2-thienyl)-1H-pyrazole Preparation Products

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